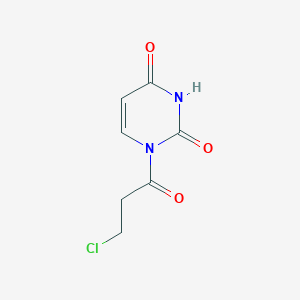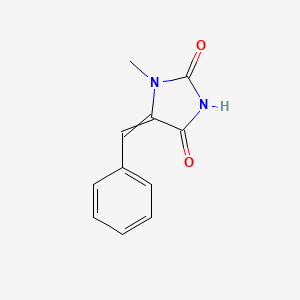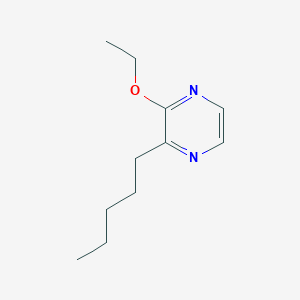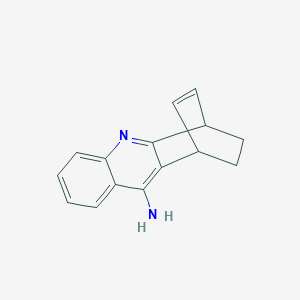
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C12H16O5 It is an ester derived from acetic acid and 3,5-dimethoxyphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester typically involves the esterification of 3,5-dimethoxyphenol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
3,5-Dimethoxyphenol+Acetic AcidH2SO4Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxyphenol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 3,5-Dimethoxyphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. Additionally, the ester group can undergo hydrolysis, releasing 3,5-dimethoxyphenol, which may exert its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (3,4-dimethoxyphenoxy)-, ethyl ester
- Acetic acid, (3,5-dimethoxyphenyl)-, methyl ester
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
Uniqueness
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 3 and 5 positions enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
115109-77-8 |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O5/c1-4-16-12(13)8-17-11-6-9(14-2)5-10(7-11)15-3/h5-7H,4,8H2,1-3H3 |
InChI-Schlüssel |
GEGZNXPSKSOPMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)

![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)


![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)

![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)

![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)

